molecular formula C19H14N4O6S2 B12482323 N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide

N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide

Cat. No.: B12482323
M. Wt: 458.5 g/mol
InChI Key: YBXUOLCKFWGGFH-UHFFFAOYSA-N
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Description

N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE is a complex organic compound that features a benzoxadiazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzoxadiazole group is known for its fluorescence properties, making it useful in various analytical and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2,1,3-benzoxadiazole-4-sulfonyl chloride, which is then reacted with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is further reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzoxadiazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE involves its interaction with specific molecular targets. The benzoxadiazole group can interact with proteins and enzymes, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazole-4-sulfonamide
  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride

Uniqueness

N-[4-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)BENZENESULFONYL]BENZAMIDE is unique due to its dual sulfonamide and benzamide functionalities, which provide it with distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .

Properties

Molecular Formula

C19H14N4O6S2

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]sulfonylbenzamide

InChI

InChI=1S/C19H14N4O6S2/c24-19(13-5-2-1-3-6-13)23-30(25,26)15-11-9-14(10-12-15)22-31(27,28)17-8-4-7-16-18(17)21-29-20-16/h1-12,22H,(H,23,24)

InChI Key

YBXUOLCKFWGGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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